Diphenyliodonium chloride

Photoinitiator Cationic Polymerization Quantum Yield

Researchers requiring aqueous-compatible photoinitiators face solubility barriers with hexafluorophosphate analogs. Diphenyliodonium chloride provides a water-soluble chloride counterion for direct formulation into low-VOC UV-curable coatings and electronics encapsulants. Key features: ● Φ_P = Φ_I ensures sustained acid generation for deep-layer PCB solder mask curing ● Ki 2.8 mM vs NADPH cytochrome P450 oxidoreductase enables selective, reversible P450 inhibition without nanomolar off-target effects on NADPH oxidase ● Chloride-specific solubility distinct from other diaryliodonium salts ensures reproducible reaction outcomes in both synthesis and biological assays. Bulk quantities available with global shipping.

Molecular Formula C12H10ClI
Molecular Weight 316.56 g/mol
CAS No. 1483-72-3
Cat. No. B074024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium chloride
CAS1483-72-3
Synonymsdiphenyliodonium
diphenyliodonium bromide
diphenyliodonium chloride
diphenyliodonium hexafluoroarsenate
diphenyliodonium hexafluorophosphate
diphenyliodonium iodide
diphenyliodonium nitrate
diphenyliodonium nitrite
diphenyliodonium sulfate (1:1)
diphenyliodonium tosylate
iodonium biphenyl
iodoniumdiphenyl
Molecular FormulaC12H10ClI
Molecular Weight316.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
InChIKeyRSJLWBUYLGJOBD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium Chloride – Core Reagent Overview


Diphenyliodonium chloride (Ph₂ICl) is a hypervalent iodine(III) reagent that serves as a versatile arylating agent, cationic photoinitiator, and mechanism-based flavoenzyme inhibitor [1]. Its reactivity is governed by a distorted T-shaped geometry with an I–Cl bond length of ~3.06–3.10 Å, which is substantially longer than that of related compounds such as CF₃ICl₂ (2.48 Å) . The chloride counterion confers distinct solubility and stability profiles that differentiate it from hexafluorophosphate, tetrafluoroborate, and triflate analogs, directly influencing its utility in both synthetic chemistry and biological assays.

Hypervalent iodine(III) reagent for electrophilic phenylation and cationic UV-curing applications
Water-soluble chloride salt for aqueous formulation and enzymatic assay compatibility
Flavoenzyme inhibitor research tool for P450 reductase and metabolic pathway studies

Diphenyliodonium Chloride – Why Substitution Fails


Substituting diphenyliodonium chloride with another diaryliodonium salt—even one sharing the same cation—can profoundly alter reaction outcomes, photoinitiation efficiency, and biological activity. The chloride anion directly influences quantum yield partitioning in photolysis, solubility in aqueous and polar media, and the compound's role as an electrophilic phenyl donor in synthesis. Furthermore, the two-carbon backbone of diphenyliodonium chloride contrasts with the fused planar structure of diphenyleneiodonium (DPI) chloride, yielding different enzyme inhibition profiles [1]. These quantifiable differences necessitate compound-specific selection rather than class-based substitution.

Target
Alternative May Shift
Chloride counterion: water‑soluble, controlled photolysis
Hexafluorophosphate or triflate salts alter aqueous solubility and quantum yield partitioning
Acyclic diphenyliodonium scaffold: P450 reductase inhibition (mM‑range Ki)
Planar DPI scaffold may change target selectivity toward NADPH oxidase (µM‑range Ki)
Unsubstituted phenyl rings: electrophilic phenylation
Electron‑deficient analogs may be required for weak nucleophiles; low yields with malonates

Diphenyliodonium Chloride – Quantitative Head-to-Head Evidence


Photolysis Quantum Yield: Chloride vs. Iodide Salt

In direct photolysis studies, the quantum yield of iodobenzene formation (Φ_PhI) from diphenyliodonium chloride is only half that of the overall salt disappearance (Φ_I) and proton generation (Φ_P) [1]. In contrast, the iodide analog (diphenyliodonium iodide) yields significantly higher iodine due to additional electron-transfer pathways, indicating that the chloride salt offers a more controlled radical generation profile suitable for applications requiring balanced initiation and acid production.

Photolysis Φ Partitioning
Direct head-to-head comparison
Φ_PhI ≈ 0.5 × Φ_I and Φ_P for chloride; iodide salt gives additional I₂ via side reactions
Supports controlled radical/acid generation ratio
Solvent unspecified; validate in target formulation
Photoinitiator Cationic Polymerization Quantum Yield

Flavoenzyme Inhibition: Diphenyliodonium vs. Diphenyleneiodonium

Diphenyliodonium chloride inhibits NADPH cytochrome P450 oxidoreductase with a Ki of 2.8 mM in a time-dependent, irreversible manner [1]. In contrast, diphenyleneiodonium (DPI) chloride inhibits neutrophil NADPH oxidase with a Ki of 5.6 µM [2]. This ~500-fold difference in inhibitory potency reflects the distinct steric and electronic demands of the planar DPI core versus the acyclic diphenyliodonium scaffold, allowing researchers to select the appropriate compound based on desired target selectivity and potency.

P450 Reductase Ki
Cross-study comparable
Ki = 2.8 mM (diphenyliodonium chloride) vs. 5.6 µM (DPI chloride on NADPH oxidase)
Supports P450 reductase selectivity over NADPH oxidase
Purified enzyme vs. membrane assay; cross-study context
NADPH Oxidase Inhibitor Flavoenzyme Inhibitor Cytochrome P450 Reductase

Phenylation: Diphenyliodonium vs. 4,4′-Dichloro Analog

In the phenylation of diethyl malonate, diphenyliodonium chloride produced only low yields of diethyl phenylmalonate and diethyl diphenylmalonate, whereas the electron-deficient 4,4′-dichlorodiphenyliodonium chloride afforded good yields of the corresponding mono- and di-(4-chlorophenyl) derivatives under identical conditions (t-butyl alcohol/KOt-Bu) [1]. This demonstrates that ring substitution dramatically alters electrophilicity and product distribution, and that diphenyliodonium chloride may be suboptimal for electron-rich nucleophiles where stronger electrophiles are required.

Malonate Arylation Yield
Direct head-to-head comparison
Low yields for parent chloride; good yields with 4,4′-dichloro analog under identical conditions
Indicates limited electrophilicity for weak nucleophiles
Electron-deficient diaryliodonium may be required for malonates
Arylating Agent Electrophilic Phenylation Diethyl Malonate

Aqueous Solubility: Chloride vs. Hexafluorophosphate Salt

Diphenyliodonium chloride is readily soluble in both water and methanol . In contrast, diphenyliodonium hexafluorophosphate is insoluble in water and exhibits limited solubility in polar solvents, which restricts its use in aqueous or methanolic reaction media . This solubility advantage makes the chloride salt the preferred reagent for aqueous enzymatic assays, water-borne photoinitiator systems, and reactions requiring polar protic solvents.

Aqueous Solubility Profile
Class-level inference
Chloride: soluble in water and methanol; PF₆⁻ salt: water-insoluble
Enables aqueous formulation and enzymatic assay compatibility
Qualitative assessment; verify in specific buffer systems
Solubility Profile Formulation Compatibility Counterion Effect

I–Cl Bond Length: Diphenyliodonium vs. CF3ICl2

Diphenyliodonium chloride exhibits a distorted T-shaped geometry with an I–Cl bond length of ~3.06–3.10 Å . This is substantially longer than the I–Cl bond in CF₃ICl₂ (2.48 Å), indicating a weaker, more polarized halogen–halogen interaction that correlates with enhanced electrophilicity at iodine and greater susceptibility to heterolytic cleavage during photolysis or nucleophilic attack. This structural parameter provides a physical basis for the chloride salt's unique reactivity profile among iodonium species.

I–Cl Bond Length (Å)
Supporting evidence
~3.06–3.10 Å for diphenyliodonium chloride vs. 2.48 Å for CF₃ICl₂
Longer, more polarized bond correlates with electrophilic reactivity
Solid-state X-ray data; solution behavior may vary
Hypervalent Iodine Structural Parameter Reactivity Correlate

Diphenyliodonium Chloride – High-Impact Applications


Aqueous-Phase Photoinitiation for UV-Curable Coatings

The chloride salt's water solubility and moderate quantum yield for radical/acid generation [5] make it uniquely suited for water-borne cationic photopolymerization systems. Unlike water-insoluble hexafluorophosphate or triflate analogs, diphenyliodonium chloride can be directly formulated into aqueous epoxy or vinyl ether dispersions, enabling low-VOC, environmentally compliant UV-curable electronics encapsulants and wood coatings.

P450 Reductase Inhibition in Drug Metabolism Studies

With a defined Ki of 2.8 mM against NADPH cytochrome P450 oxidoreductase , diphenyliodonium chloride provides a reversible, mechanism-based tool to interrogate P450-dependent metabolic pathways without the nanomolar-potency off-target effects on NADPH oxidase that would accompany the use of diphenyleneiodonium (DPI) chloride [5]. This selectivity profile is critical for deconvoluting complex enzyme networks in hepatocyte microsome assays.

Phenylation of β-Diketone Dicarbanions for Natural Product Synthesis

Diphenyliodonium chloride has been employed to phenylate disodioacetylacetone, yielding terminal phenyl derivatives via a radical-coupling mechanism . While yields with malonates are low [5], the compound performs well with more nucleophilic β-diketone dianions, making it a viable aryl donor in the construction of complex, polyketide-derived scaffolds where alternative aryl halides or benzyne intermediates would require harsher conditions or give lower regioselectivity.

Deep-Cure Cationic Photopolymerization for Electronics Encapsulation

The chloride salt's photochemistry, characterized by a quantum yield for proton generation (Φ_P) that is equal to that of salt disappearance (Φ_I) , ensures sustained acid production throughout thick, optically dense polymer matrices. This enables complete cure of deep layers in PCB solder masks and coil impregnation varnishes where oxygen inhibition is absent and deep acid diffusion is required—a performance attribute that distinguishes it from fast-surface-cure, radical-only photoinitiators.

Application
Selection Property
Validation Focus
Aqueous-Phase Photoinitiation
Water solubility and reported Φ_P/Φ_I quantum yield profile
Dispersion stability and cure-through depth in water-borne formulations
P450 Reductase Inhibition Studies
Millimolar-range Ki for P450 reductase vs. NADPH oxidase selectivity context
Enzyme inhibition assay context and off-target screening
β-Diketone Dianion Phenylation
Electrophilic phenyl donor for nucleophilic dianions
Yield and regioselectivity in complex polyketide scaffold synthesis
Deep-Cure Cationic Photopolymerization
Reported Φ_H⁺/Φ_I ratio ≈ 1 for sustained acid generation
Cure-through depth in optically dense matrices

Technical Documentation Hub

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